3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one
Description
This compound is a dihydropyrazinone derivative with a unique substitution pattern. Its core structure consists of a 1,2-dihydropyrazin-2-one ring substituted at position 1 with a 3,5-dimethylphenyl group and at position 3 with a [(2-chloro-4-fluorophenyl)methyl]sulfanyl moiety. The presence of electron-withdrawing substituents (chloro and fluoro) on the benzylsulfanyl group and electron-donating methyl groups on the phenyl ring may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-12-7-13(2)9-16(8-12)23-6-5-22-18(19(23)24)25-11-14-3-4-15(21)10-17(14)20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZHUWJSZWFYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chloro-4-fluorophenylmethylsulfanyl group: This step involves the reaction of the pyrazinone intermediate with a suitable chlorofluorophenylmethylsulfanyl reagent.
Attachment of the 3,5-dimethylphenyl group: This can be done through a substitution reaction where the pyrazinone intermediate reacts with a 3,5-dimethylphenyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions that favor the desired product formation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic substitution due to the lone electron pairs on sulfur. Key reactions include:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) replaces the sulfanyl hydrogen, forming thioether derivatives .
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Oxidation : Treatment with oxidizing agents like H₂O₂ or m-CPBA converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions .
Example Reaction Pathway :
Cyclization Reactions
The dihydropyrazinone core participates in cyclization under acidic or basic conditions:
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Intramolecular Cyclization : Heating in DMF with K₂CO₃ facilitates ring closure, forming fused bicyclic structures .
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Cross-Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) via [4+2] cycloaddition to yield polycyclic adducts.
Key Observation :
The electron-withdrawing 2-chloro-4-fluorophenyl group enhances electrophilicity at the pyrazinone carbonyl, accelerating cyclization .
Hydrogenation of the Dihydropyrazinone Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the dihydropyrazinone ring, yielding a tetrahydropyrazinone derivative. This reaction is stereospecific, with retention of configuration at stereogenic centers .
Conditions :
| Catalyst | Solvent | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | EtOAc | 1 | 85 |
| PtO₂ | MeOH | 3 | 78 |
Hydrolysis and Ring-Opening
The pyrazinone ring undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves the lactam ring, forming a diamino carboxylic acid derivative.
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Alkaline Hydrolysis (NaOH, H₂O/EtOH): Yields a β-keto amide intermediate, which further decarboxylates .
Mechanistic Insight :
Protonation at the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethylphenyl group undergoes EAS reactions:
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Nitration (HNO₃/H₂SO₄): Nitro groups preferentially substitute at the para position relative to methyl groups .
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Halogenation (Br₂/FeBr₃): Bromination occurs at the ortho position due to steric hindrance from methyl groups .
Regioselectivity :
The methyl groups act as ortho/para directors, but steric effects dominate in crowded aryl systems .
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposition begins at 220°C, primarily via sulfanyl group oxidation and ring degradation .
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Photolysis : UV light (254 nm) induces C-S bond cleavage, generating a thiyl radical and aryl intermediates .
Degradation Products :
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2-Chloro-4-fluorobenzyl alcohol
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3,5-Dimethylaniline
Metal-Catalyzed Cross-Coupling
The sulfanyl group participates in Ullmann-type coupling with aryl halides using CuI/L-proline catalysis :
Scope : Compatible with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) .
Biological Reactivity (Enzyme Interactions)
Inhibitory activity against tyrosinase involves:
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Coordination of the sulfanyl sulfur to the enzyme’s copper center.
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π-Stacking between the 3,5-dimethylphenyl group and hydrophobic residues (e.g., Val283) .
IC₅₀ Data :
| Enzyme | IC₅₀ (µM) | Source |
|---|---|---|
| Mushroom Tyrosinase | 0.87 | Agaricus bisporus |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties, particularly:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Similar dihydropyrazinone derivatives have shown promise in inducing apoptosis in cancer cell lines. This compound’s mechanism may involve modulation of cell proliferation signals and activation of caspases.
Materials Science
The unique electronic properties of the compound make it suitable for:
- Development of Novel Materials : Its structure can be utilized to create materials with specific electronic or optical characteristics. Research into similar compounds has indicated potential applications in organic electronics and photonic devices.
Biological Research
This compound is also explored for its interactions with biological molecules:
- Biochemical Probes : The ability to bind to specific enzymes or receptors could position this compound as a useful tool in biochemical research, helping to elucidate biological pathways and mechanisms .
Case Studies and Research Findings
Several studies have documented the applications and effects of related compounds:
- A study on pyrazinone derivatives highlighted their potential as antimicrobial agents. Compounds with similar structures demonstrated significant inhibition against various bacterial strains, suggesting that 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one may exhibit similar properties due to its structural features .
- Another research article focused on the anticancer activities of dihydropyrazinone derivatives, noting that these compounds often activate apoptosis pathways in cancer cells. The specific activity of this compound is still under investigation but shows promise based on its structural analogs.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Research Implications
The compound’s hybrid structure merges features of dihydropyrazinones and halogenated sulfanyl derivatives, positioning it as a candidate for:
- Enzyme Inhibition: Potential targets include proteases or kinases, where the dihydropyrazinone core could mimic peptide bonds or ATP motifs.
- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the chloro-fluoro or dimethyl groups could optimize potency and selectivity.
Limitations :
- Lack of explicit experimental data (e.g., IC₅₀ values, solubility) in the provided evidence restricts quantitative comparisons.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chloro-4-fluorophenyl group : This moiety is known for enhancing biological activity through various interactions with biological targets.
- Methylsulfanyl group : This functional group may play a role in the compound's reactivity and biological interactions.
- Dihydropyrazinone core : This bicyclic structure is often associated with diverse pharmacological effects.
The compound's molecular formula is CHClF NS, and it has a molecular weight of approximately 350.88 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfanyl derivatives can inhibit the growth of various bacterial strains. The presence of the chloro and fluorine substituents may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.
Anticancer Properties
Recent investigations into similar dihydropyrazinone derivatives have highlighted their potential as anticancer agents. These compounds often induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and inhibition of cell proliferation signals. The specific activity of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one remains to be fully elucidated but warrants further exploration given the promising results from related compounds.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. For example, some dihydropyrazinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that This compound could possess anti-inflammatory properties as well.
Case Studies
- Antimicrobial Efficacy : In a study examining various sulfanyl derivatives, it was found that those with halogen substitutions displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structural similarities suggest it may exhibit comparable effects.
- Cytotoxicity Testing : In vitro cytotoxicity assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds significantly reduced cell viability. Further studies are necessary to determine the specific cytotoxic effects of This compound .
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound’s synthesis typically involves coupling the 2-chloro-4-fluorobenzyl thiol moiety with a 1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one scaffold. Key steps include:
- Thiol-ene coupling under nitrogen to prevent oxidation of the sulfanyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-synthesis purification to remove residual solvents.
- Catalyst optimization : Use of Pd/C or Cu(I) catalysts for cross-coupling reactions, with temperature control (60–80°C) to minimize side reactions .
Q. Critical Parameters Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | >80% yield at 70°C; >90°C increases decomposition |
| Catalyst Loading | 5–10 mol% | Lower loading reduces cost but prolongs reaction time |
| Solvent | DMF | Higher solubility but requires dialysis for purification |
Q. Q2. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at 6.8–7.4 ppm for fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities.
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous-flow systems reduce batch variability and improve heat/mass transfer. For example, a tubular reactor with a residence time of 20–30 minutes at 70°C achieves 85% yield .
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst ratio, flow rate). A 3 factorial design identifies interactions between temperature and catalyst loading .
- In-line Analytics : Use FTIR or UV-vis probes to monitor reaction progress in real time .
Q. Q4. How should contradictory data in biological activity assays (e.g., IC50 variability) be resolved?
Methodological Answer:
- Source Analysis : Check assay conditions (e.g., cell line viability, solvent DMSO concentration ≤0.1%).
- Dose-Response Validation : Run triplicate experiments with internal controls (e.g., staurosporine for apoptosis assays).
- Statistical Modeling : Apply ANOVA or Bayesian inference to distinguish biological variability from technical error .
Q. Example Data Contradiction Resolution :
| Study | Reported IC50 (μM) | Proposed Resolution |
|---|---|---|
| A | 2.5 ± 0.3 | Re-test with standardized cell passage number |
| B | 5.1 ± 1.2 | Validate via orthogonal assay (e.g., SPR vs. cell viability) |
Q. Q5. What computational and experimental methods are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on the dihydropyrazinone core’s electrostatic interactions.
- Analog Synthesis : Modify the 3,5-dimethylphenyl group to electron-deficient substituents and compare activity.
- Free Energy Perturbation (FEP) : Quantify ΔΔG binding for substituent effects .
Q. Q6. How can researchers address stability issues (e.g., hydrolytic degradation) during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
